1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
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Overview
Description
1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with a molecular formula of C25H21BrClN3O5 . This compound is notable for its unique structure, which includes a chlorobenzoyl group, a naphthyl group, and an ethoxybenzoate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves multiple stepsThe final step involves the coupling of the naphthyl and ethoxybenzoate groups under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can be compared with other similar compounds, such as:
- 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-MEO-phenyl 4-butyoxybenzoate
- 4-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-MEO-phenyl 4-ethoxybenzoate
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities.
Properties
CAS No. |
769153-64-2 |
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Molecular Formula |
C29H24ClN3O5 |
Molecular Weight |
530.0 g/mol |
IUPAC Name |
[1-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C29H24ClN3O5/c1-2-37-21-14-11-20(12-15-21)29(36)38-26-16-13-19-7-3-4-8-22(19)24(26)17-32-33-27(34)18-31-28(35)23-9-5-6-10-25(23)30/h3-17H,2,18H2,1H3,(H,31,35)(H,33,34)/b32-17+ |
InChI Key |
DEHFHNHLAVLXJM-VTNSRFBWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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